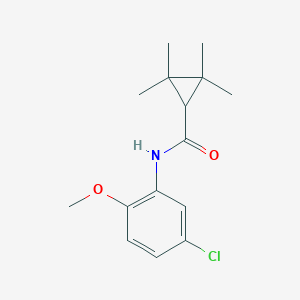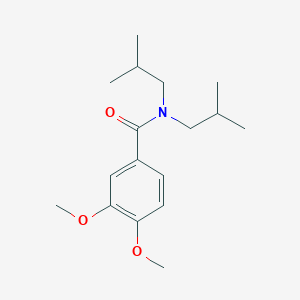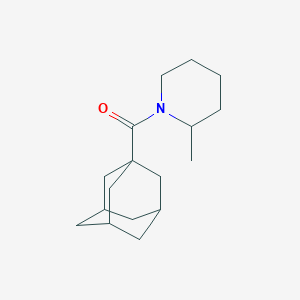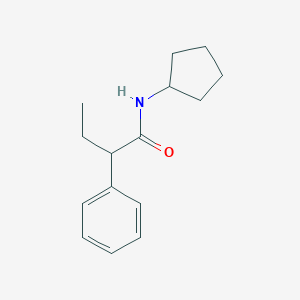
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide, also known as DMH-1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMP signaling is involved in various cellular processes, including embryonic development, tissue homeostasis, and disease progression. DMH-1 has been shown to selectively inhibit BMP signaling and has potential applications in various scientific research fields.
作用机制
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide selectively inhibits BMP signaling by binding to the BMP type I receptor kinase domain and preventing the activation of downstream signaling pathways. This leads to the inhibition of BMP-induced gene expression and cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and metastasis. In stem cells, this compound promotes the differentiation of stem cells into specific cell types, such as osteoblasts and chondrocytes. In tissue engineering, this compound enhances the formation of bone tissue by promoting the differentiation of mesenchymal stem cells into osteoblasts.
实验室实验的优点和局限性
One of the main advantages of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide is its selectivity for BMP signaling, which allows for the specific inhibition of BMP-induced cellular responses. This compound is also relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of this compound is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the use of N-(1,5-dimethylhexyl)-4-morpholinecarboxamide in scientific research. One potential application is in the development of novel cancer therapies that target BMP signaling. This compound could also be used in combination with other drugs to enhance their efficacy in cancer treatment. In stem cell research, this compound could be used to promote the differentiation of stem cells into specific cell types for tissue engineering applications. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
合成方法
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,5-dimethylhexan-1-ol with 4-morpholinecarboxylic acid and subsequent purification steps to obtain this compound in high purity.
科学研究应用
N-(1,5-dimethylhexyl)-4-morpholinecarboxamide has been used in various scientific research fields, including cancer research, stem cell research, and tissue engineering. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and pancreatic cancer. In stem cell research, this compound has been used to promote the differentiation of stem cells into specific cell types. In tissue engineering, this compound has been used to enhance the formation of bone tissue.
属性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC 名称 |
N-(6-methylheptan-2-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)5-4-6-12(3)14-13(16)15-7-9-17-10-8-15/h11-12H,4-10H2,1-3H3,(H,14,16) |
InChI 键 |
ALLWUWDKQBTPQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
规范 SMILES |
CC(C)CCCC(C)NC(=O)N1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)

![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)


![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)

![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)

